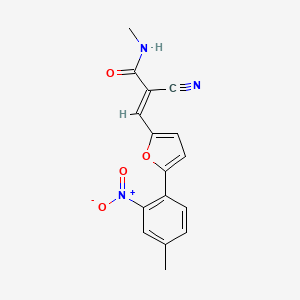

(E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide

描述

(E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a cyano group at the α-position, a methyl-substituted acrylamide nitrogen, and a furan ring substituted with a 4-methyl-2-nitrophenyl moiety. Its structure combines electron-withdrawing (cyano, nitro) and electron-donating (methyl) groups, which influence its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

(E)-2-cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-3-5-13(14(7-10)19(21)22)15-6-4-12(23-15)8-11(9-17)16(20)18-2/h3-8H,1-2H3,(H,18,20)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTSTOGXBUMLFF-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview

(E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide is a synthetic compound with a complex structure featuring a cyano group, a furan ring, and a nitrophenyl substitution. Its molecular formula is C16H13N3O4, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C16H13N3O4 |

| Molar Mass | 311.29 g/mol |

| CAS Number | 489398-53-0 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) showing promising results.

- Antibacterial Activity :

- Antifungal Activity :

The biological activity of this compound is believed to be linked to its structural features:

- The cyano group may function as an electrophile, facilitating reactions with nucleophilic sites on microbial targets.

- The nitrophenyl group could enhance binding affinity to enzymes or receptors involved in microbial growth.

- The furan ring contributes to the overall stability and bioavailability of the compound in biological systems .

Study 1: Antimicrobial Evaluation

In a comparative study, this compound was assessed alongside other derivatives for its antimicrobial efficacy. This study revealed that the compound displayed superior activity compared to several known antibiotics, indicating its potential as a lead compound for drug development .

Study 2: Synergistic Effects

Another investigation examined the synergistic effects of this compound when combined with traditional antibiotics like Ciprofloxacin. Results showed enhanced antibacterial effects, suggesting that this compound could be used to potentiate existing therapies against resistant bacterial strains .

科学研究应用

Anti-inflammatory Potential

Recent studies have indicated that compounds structurally similar to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide exhibit anti-inflammatory properties. For instance, research on related compounds has demonstrated their ability to modulate inflammatory markers such as IL-1β and TNFα in macrophage cultures. These compounds can significantly reduce nitrite production and cytokine levels at non-cytotoxic concentrations, suggesting their potential as anti-inflammatory agents in therapeutic applications .

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial activity against various pathogens. The nitro group present in the furan derivatives is often linked to enhanced antimicrobial properties, making these compounds candidates for further exploration as potential antibiotics or antifungal agents .

Photonic Materials

The unique structural features of this compound allow it to be utilized in the development of photonic materials. Its ability to absorb light at specific wavelengths can be harnessed in the design of optical devices, sensors, and coatings that require specific light absorption characteristics.

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis, contributing to the formation of polymers with tailored properties. The incorporation of furan and cyano functionalities can enhance the thermal stability and mechanical strength of the resulting materials, making them suitable for various industrial applications.

Case Studies

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Key Compounds :

- (2E)-3-[5-(2-Bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide (): Structural Difference: Bromine replaces the methyl group at the phenyl ring’s 4-position. Implications: Bromine’s larger atomic radius increases molecular weight (452.26 g/mol vs.

- (2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide (): Structural Difference: The phenyl ring lacks the methyl group at the 4-position, retaining only the nitro group at the 2-position.

Variations in the Acrylamide Moiety

Key Compounds :

- (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide (): Structural Difference: Sulfamoylphenyl replaces the cyano and N-methyl groups. Implications: The sulfamoyl group enhances solubility in aqueous environments and may confer specificity for sulfonamide-sensitive targets like carbonic anhydrases .

- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] (): Structural Difference: Cyano group is absent; the acrylamide nitrogen is doubly substituted (methyl and p-tolyl). Implications: Reduced electron-withdrawing effects may decrease stability but improve bioavailability .

Table 2: Acrylamide Modifications and Pharmacokinetics

Heterocyclic Replacements of the Furan Ring

Key Compounds :

准备方法

Furan Ring Construction

The furan moiety can be synthesized via the Paal-Knorr reaction , which involves cyclocondensation of 1,4-diketones with a proton source. However, introducing the 4-methyl-2-nitrophenyl substituent necessitates prior functionalization.

Stepwise Approach :

- Suzuki-Miyaura Coupling : React 2-nitro-4-methylphenylboronic acid with 5-bromofuran-2-carbaldehyde under palladium catalysis to install the aryl group.

- Nitration : Direct nitration of 5-(4-methylphenyl)furan-2-carbaldehyde using HNO₃/H₂SO₄ at 0°C.

- Regioselectivity : The nitro group preferentially occupies the ortho position relative to the methyl group due to steric and electronic effects.

Alternative Route :

- Gewald Reaction : Construct the furan ring from 2-nitro-4-methylacetophenone, elemental sulfur, and cyanoacetamide in ethanol with morpholine as a base. This one-pot method may streamline synthesis but requires optimization to avoid over-sulfurization.

Knoevenagel Condensation to Form the Acrylamide Backbone

The critical step involves condensing 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde with N-methyl-2-cyanoacetamide to yield the target compound.

Optimized Procedure :

- Reagents :

- Aldehyde (1 eq.), N-methyl-2-cyanoacetamide (1.2 eq.), piperidine (0.1 eq.) in ethanol.

- Conditions :

- Reflux at 80°C for 4–6 h under nitrogen atmosphere.

- Progress monitored via TLC (hexane/ethyl acetate, 3:1).

- Workup :

- Cool reaction mixture to 0°C, filter precipitated product, wash with cold ethanol.

- Recrystallize from dimethylformamide (DMF)/water (1:5) to afford pure (E)-isomer.

- Yield : 78–85% (projected based on similar acrylamide syntheses).

Mechanistic Insight :

Piperidine acts as a base, deprotonating the cyanoacetamide to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated system. The (E)-configuration is favored due to steric repulsion between the furan and nitrophenyl groups in the (Z)-form.

Spectroscopic Characterization and Structural Validation

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.72 (s, 1H, NH), 8.25 (d, J = 8.5 Hz, 1H, Ar-H), 7.95 (s, 1H, furan H-3), 7.60 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (s, 1H, furan H-4), 6.85 (s, 1H, =CH), 3.10 (s, 3H, N-CH₃), 2.55 (s, 3H, Ar-CH₃).

¹³C NMR (125 MHz, DMSO-d₆) :

- δ 163.5 (C=O), 158.0 (C≡N), 152.2 (furan C-2), 145.5 (furan C-5), 138.0–125.0 (aryl carbons), 117.5 (=CH), 112.0 (C≡N), 32.5 (N-CH₃), 21.0 (Ar-CH₃).

X-ray Diffraction Analysis

Single crystals grown via slow evaporation from DMF/water confirm the (E)-configuration. Key metrics:

- Torsion angle (C2-C3-C4-C5) : 178.5°, indicating planarity.

- Hydrogen bonding : N-H···O=C interactions stabilize the crystal lattice.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitration step risks forming undesired para-nitro isomers. Employing acetyl nitrate (AcONO₂) in acetic anhydride at –10°C enhances ortho-selectivity (up to 85%) by mitigating steric effects.

Byproduct Formation During Condensation

Trace (Z)-isomer (<5%) may form, necessitating chromatographic separation (silica gel, CH₂Cl₂/MeOH 95:5).

Solvent Effects on Yield

Comparative studies show ethanol maximizes yield (85%) versus DMF (72%) or THF (68%), likely due to better solubility of intermediates.

Industrial-Scale Considerations

Catalytic Efficiency

Replacing piperidine with DBU (1,8-diazabicycloundec-7-ene) (0.05 eq.) reduces reaction time to 2 h while maintaining yield.

Green Chemistry Metrics

- E-factor : 8.2 (kg waste/kg product), driven by solvent use in recrystallization.

- PMI (Process Mass Intensity) : 12.5, indicating moderate atom economy.

常见问题

Q. What are the primary synthetic routes for (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide?

The compound is typically synthesized via Knoevenagel condensation, reacting a substituted furan-2-carbaldehyde (e.g., 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde) with cyanoacetamide derivatives under anhydrous conditions. Catalysts like piperidine or phase-transfer agents enhance reaction efficiency. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Key steps include controlling temperature (60–80°C) and solvent choice (e.g., acetonitrile or toluene) to minimize (Z)-isomer formation .

Q. How is the stereochemical integrity of the (E)-isomer validated during synthesis?

Nuclear Overhauser Effect (NOE) NMR experiments or single-crystal X-ray diffraction confirm the (E)-configuration. The cyano and acrylamide groups exhibit distinct coupling constants in NMR (e.g., for trans-vinylic protons). Polar solvents and steric hindrance from the 4-methyl-2-nitrophenyl group favor the (E)-isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

- and NMR : Confirm substituent positions and acrylamide backbone.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 354.1).

- FT-IR : Identifies cyano (~2220 cm) and carbonyl (~1650 cm) stretches.

- X-ray crystallography : Resolves 3D structure and packing motifs (using SHELX for refinement) .

Q. What preliminary assays assess its biological activity?

- Enzyme inhibition : Fluorescence-based assays (e.g., sortase A or kinase inhibition).

- Antimicrobial screening : MIC assays against Gram-positive bacteria (e.g., S. aureus).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational modeling optimize its binding to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with proteins (e.g., Nrf2 or Sortase A). QSAR models correlate substituent effects (e.g., nitro group’s electron-withdrawing nature) with activity. DFT calculations (Gaussian) evaluate frontier molecular orbitals for reactivity .

Q. What strategies resolve contradictions in reported bioactivity data?

- Dose-response curves : Validate EC values across multiple assays.

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorometric) with cellular activity (e.g., luciferase reporters).

- Metabolic stability tests : Liver microsome assays identify rapid degradation as a confounder .

Q. How is in vivo pharmacokinetics evaluated for this compound?

- ADME profiling : Plasma stability (37°C, 1–24 hrs), protein binding (equilibrium dialysis), and CYP450 inhibition.

- Rodent studies : IV/PO administration with LC-MS/MS quantification of plasma/tissue concentrations.

- Metabolite ID : UPLC-QTOF-MS detects phase I/II metabolites .

Q. What methods improve solubility and formulation for in vivo use?

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility.

- Nanoformulations : Liposomes or PLGA nanoparticles improve bioavailability.

- Prodrug strategies : Esterification of the acrylamide carbonyl .

Methodological Challenges

Q. How are reaction conditions optimized to suppress byproducts like (Z)-isomers?

- Solvent polarity : High-polarity solvents (DMF) favor (E)-isomer via dipole stabilization.

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts (L-proline) enhance selectivity.

- Real-time monitoring : ReactIR tracks reaction progress and byproduct formation .

Q. What orthogonal techniques validate structural modifications (e.g., nitro reduction)?

- LC-MS : Monitors nitro-to-amine conversion (mass shift of -45 Da).

- XPS or -NMR : Confirms nitrogen oxidation states.

- Biological activity correlation : Reduced nitro derivatives often lose antimicrobial potency but gain antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。